Gem-Difluorination Effect on Lipophilicity
The 4,4‑gem‑difluoro substitution on the cyclohexane ring of the target compound is expected to alter log P by approximately 0.5–0.6 log units compared with the non‑fluorinated analog 1‑[(3‑propyl‑1,2,4‑oxadiazol‑5‑yl)methyl]cyclohexan‑1‑ol (CAS 2060038‑17‑5). This estimate is derived from a systematic study of functionalised gem‑difluorocycloalkanes by Holovach et al., which demonstrated that gem‑difluorination consistently shifts log P (Δlog P ≈ 0.54–0.55 for cyclohexane‑based systems) and decreases pKₐ by 0.3–0.5 units, while producing either neutral or slightly beneficial effects on metabolic stability as measured by intrinsic clearance in human liver microsomes [REFS‑1]. The non‑fluorinated analog has a predicted clog P of 2.38 and a molecular weight of 224.30 g mol⁻¹, whereas the target compound (MW 260.28) incorporates the CF₂ moiety, which increases both mass and fluorinated surface area [REFS‑2].
| Evidence Dimension | Lipophilicity (log P / clog P) and metabolic stability |
|---|---|
| Target Compound Data | 4,4-Difluoro-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol; MW 260.28; predicted log P shift of approximately −0.5 to −0.6 log units relative to non-fluorinated analog (class-level inference from gem-difluorocyclohexane data) |
| Comparator Or Baseline | 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol (CAS 2060038-17-5); MW 224.30; clog P = 2.38 (predicted); no fluorine substitution |
| Quantified Difference | Δlog P ≈ 0.5–0.6 units; ΔMW = +35.98 g mol⁻¹; ΔpKₐ ≈ −0.3 to −0.5 units (class-level cyclohexane analogues) |
| Conditions | Class-level inference from experimentally measured gem-difluorocyclohexane derivatives in the Holovach et al. (Chem. Eur. J. 2022) dataset; shake-flask log P and human liver microsome intrinsic clearance assays |
Why This Matters
A log P difference of 0.5–0.6 units can significantly alter membrane permeability, plasma protein binding, and off‑target promiscuity, making the 4,4‑difluoro compound a distinct physicochemical entity that cannot be replaced by the non‑fluorinated analog without re‑optimising the entire ADME profile.
- [1] Holovach, S.; Melnykov, K.P.; Skreminskiy, A.; Herasymchuk, M.; Tavlui, O.; Aloshyn, D.; Borysko, P. et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem. Eur. J. 2022, 28 (19), e202200331. DOI: 10.1002/chem.202200331. View Source
